molecular formula C12H19NOS B12212402 3-Morpholino-5,5-dimethyl-2-cyclohexene-1-thione

3-Morpholino-5,5-dimethyl-2-cyclohexene-1-thione

Cat. No.: B12212402
M. Wt: 225.35 g/mol
InChI Key: FSALARLWURQIHF-UHFFFAOYSA-N
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Description

3-Morpholino-5,5-dimethyl-2-cyclohexene-1-thione is an organic compound with the molecular formula C12H19NOS It is a derivative of cyclohexene, featuring a morpholine ring and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholino-5,5-dimethyl-2-cyclohexene-1-thione typically involves the reaction of 5,5-dimethyl-2-cyclohexen-1-one with morpholine and a sulfur source. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or toluene. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-5,5-dimethyl-2-cyclohexene-1-thione undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrocarbons.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-Morpholino-5,5-dimethyl-2-cyclohexene-1-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Morpholino-5,5-dimethyl-2-cyclohexene-1-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The morpholine ring may also interact with biological membranes, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-3-morpholino-2-cyclohexen-1-one
  • 5,5-Dimethyl-3-(3-methylanilino)-2-cyclohexen-1-one
  • 5,5-Dimethyl-3-ethoxy-2-cyclohexen-1-one

Uniqueness

3-Morpholino-5,5-dimethyl-2-cyclohexene-1-thione is unique due to the presence of both a morpholine ring and a thione group, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

5,5-dimethyl-3-morpholin-4-ylcyclohex-2-ene-1-thione

InChI

InChI=1S/C12H19NOS/c1-12(2)8-10(7-11(15)9-12)13-3-5-14-6-4-13/h7H,3-6,8-9H2,1-2H3

InChI Key

FSALARLWURQIHF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=S)C1)N2CCOCC2)C

Origin of Product

United States

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